molecular formula C14H9BrN4O2 B2771982 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine CAS No. 307538-22-3

6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine

Cat. No.: B2771982
CAS No.: 307538-22-3
M. Wt: 345.156
InChI Key: ZDVOSWDXTULZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine (CAS Number: 307538-22-3) is a nitrogen-containing quinazoline derivative supplied for research purposes. This compound is part of a class of molecules recognized for its significant potential in anticancer research, specifically in the development of kinase inhibitors . The quinazoline scaffold is a established structure in medicinal chemistry, with numerous derivatives acting as targeted therapies by inhibiting the Epidermal Growth Factor Receptor (EGFR) and other members of the Human Epidermal Growth Factor Receptor (HER) family . These receptors are validated targets in oncology, and inhibitors are widely used to treat cancers such as non-small cell lung cancer (NSCLC) . Researchers value this 4-anilinoquinazoline structure as a potential molecular skeleton for developing novel pan-HER inhibitors, which can simultaneously block multiple cancer-driving pathways . Modifications on the quinazoline core, such as the bromo and nitrophenyl substituents in this compound, are key for exploring structure-activity relationships to enhance binding affinity, selectivity, and to overcome drug resistance mutations like T790M in EGFR . The primary research value of this compound lies in its use as a key intermediate or building block in the synthesis and biological evaluation of new therapeutic agents targeting receptor tyrosine kinases. Application Notes: For research applications only, including use as a reference standard, in high-throughput screening assays, or as a synthetic intermediate in medicinal chemistry programs. Key Identifiers:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-(3-nitrophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(7-10)19(20)21/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVOSWDXTULZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis : The compound is often synthesized through various chemical pathways that involve substitution reactions where the bromine atom can be replaced by other nucleophiles. Additionally, reduction reactions can convert the nitro group into an amino group, enhancing its reactivity and potential applications in drug development.

Properties : The molecular structure of 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine allows it to participate in a variety of chemical reactions, making it a versatile intermediate for synthesizing more complex quinazoline derivatives.

Anticancer Properties

One of the most significant applications of this compound is its potential as an anticancer agent. Quinazoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound interacts with specific molecular targets within cancer cells, inhibiting enzymes involved in cellular signaling pathways. This action can lead to reduced tumor growth and increased apoptosis in cancerous cells .
  • Case Studies : In vitro studies have shown that quinazoline derivatives exhibit cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant activity against these cell lines, indicating its potential as a therapeutic agent .

Biological Probes

In addition to its anticancer properties, this compound serves as a biological probe for studying cellular processes. Its ability to bind selectively to certain proteins allows researchers to investigate the roles of these proteins in various biological pathways.

Industrial Applications

The compound's unique properties also make it suitable for industrial applications. It can be utilized in the development of new materials with specific characteristics, potentially leading to innovations in fields such as pharmaceuticals and biotechnology.

Biological Activity

6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine is a member of the quinazoline family, which has gained significant attention due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing findings from various studies and presenting data in tabular format.

Chemical Structure and Properties

The compound this compound can be characterized by its structural formula, which includes a bromine atom and a nitrophenyl group attached to the quinazoline core. This unique structure contributes to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinazoline derivatives. Specifically, this compound has shown significant antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus7.80 µg/mLModerate
Escherichia coliInactiveNo activity
Candida albicans12.50 µg/mLModerate

The compound exhibited moderate efficacy against Staphylococcus aureus and Candida albicans but was inactive against Escherichia coli, indicating its selective antimicrobial profile .

Anticancer Activity

Research indicates that quinazoline derivatives can act as potent inhibitors of cancer cell growth. For instance, studies have reported that compounds similar to this compound demonstrated cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Effect
A549 (lung cancer)<10 µMSignificant growth inhibition
MCF-7 (breast cancer)<15 µMModerate inhibition

These findings suggest that the compound may have potential as an anticancer agent, particularly against lung and breast cancer cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Interaction with DNA : Quinazoline derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • EGFR Inhibition : Some studies have highlighted the ability of quinazoline compounds to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Case Studies

A study conducted on a series of quinazoline derivatives, including this compound, evaluated their antimicrobial and anticancer properties. The results indicated that modifications at specific positions on the quinazoline ring significantly influenced biological activity.

Study Highlights:

  • Synthesis : The compound was synthesized through a multi-step process involving bromination and nitration.
  • Biological Evaluation : Compounds were tested against various bacterial strains and cancer cell lines.
  • Results : Notable antibacterial activity was observed against Gram-positive bacteria, while anticancer assays indicated effective cytotoxicity against lung cancer cells .

Q & A

Q. What are the key synthetic routes for 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling 6-bromo-4-chloroquinazoline with 3-nitroaniline under nucleophilic aromatic substitution conditions. Key steps include:

  • Solvent Selection: Use polar aprotic solvents like DMF or isopropanol to enhance reactivity. For example, microwave-assisted synthesis in DMF at 150°C improves coupling efficiency .
  • Base and Catalyst: Hunig’s base (DIEA) facilitates deprotonation, while palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling for derivative synthesis .
  • Purification: Silica gel chromatography with gradient elution (ethyl acetate/hexanes) achieves >95% purity, confirmed via LCMS and NMR .

Q. What structural features of this compound contribute to its biological activity, particularly in kinase inhibition?

Methodological Answer:

  • Quinazoline Core: The planar heterocyclic structure facilitates ATP-binding pocket interactions in kinases .
  • Bromo Substituent (Position 6): Enhances hydrophobic interactions and steric effects, critical for selectivity .
  • 3-Nitrophenyl Group: The nitro moiety acts as a hydrogen-bond acceptor, stabilizing enzyme-inhibitor complexes. Comparative studies show nitro groups improve cytotoxicity against EGFR-mutant cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different cell lines?

Methodological Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HeLa, A549) and normalize viability assays (MTT vs. ATP-based luminescence) to reduce variability .
  • Mechanistic Profiling: Combine kinase inhibition profiling (e.g., Reaction Biology’s KinaseScan®) with transcriptomic analysis to identify off-target effects .
  • Data Reprodubility: Validate results across independent labs using shared compound batches (≥95% purity) .

Q. What strategies enhance selectivity against specific kinase targets while maintaining potency?

Methodological Answer:

  • Position-Specific Modifications: Introduce electron-withdrawing groups (e.g., fluoro) at position 7 to reduce off-target binding. For example, 7-fluoro analogs show 10-fold higher CLK1 selectivity .
  • Prodrug Design: Mask the nitro group with bioreversible protectors (e.g., acetyl) to improve solubility and reduce non-specific interactions .
  • Molecular Dynamics (MD) Simulations: Predict binding poses using tools like AutoDock-Vina to guide rational substitutions .

Q. How do solvent polarity and temperature influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer:

  • Polar Solvents (DMF/DMSO): Favor SNAr mechanisms at the 4-position of quinazoline due to stabilized transition states. For example, 6-bromo derivatives react selectively with thiophen-2-ylmethanamine in DMF .
  • Low-Temperature Reactions (0–25°C): Reduce side reactions (e.g., nitro group reduction) during coupling steps .
  • Microwave Irradiation: Accelerates reactions (e.g., 150°C for 1 hour) while maintaining regioselectivity in boronic acid cross-couplings .

Q. What analytical techniques are critical for confirming purity and structural integrity?

Methodological Answer:

  • LCMS Purity Assessment: Use trifluoroacetic acid (TFA)-modified gradients (4–100% acetonitrile) with dual UV (254 nm) and MS detection. Retention time consistency (±0.1 min) indicates purity .
  • High-Resolution NMR: Assign peaks using ¹H-¹³C HSQC to distinguish regioisomers (e.g., δ 8.99 ppm for quinazoline H-2 vs. δ 8.51 ppm for H-5) .
  • Elemental Analysis: Confirm bromine content via combustion analysis (theoretical vs. observed %Br) .

Data Interpretation and Optimization

Q. How can structural analogs guide SAR studies for improved pharmacokinetic properties?

Methodological Answer:

  • Comparative Tables: Evaluate analogs like 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine (improved logP) or 7-methoxy derivatives (enhanced solubility). For example, methoxy groups reduce hepatic clearance by 40% .
  • Metabolite Identification: Use hepatic microsomes to detect oxidative dehalogenation or nitro reduction, guiding stable substituent selection (e.g., replacing bromine with CF₃) .

Q. What experimental designs address conflicting data on nitro group reactivity?

Methodological Answer:

  • Controlled Reduction Studies: Treat the compound with H₂/Pd-C or Zn/HCl to compare amine vs. hydroxylamine products. LCMS monitoring (m/z shifts +2 or +16) clarifies reduction pathways .
  • pH-Dependent Stability Tests: Incubate in buffers (pH 1–10) to identify degradation products. Nitro groups are stable at pH 4–7 but hydrolyze in strong acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.